molecular formula C59H91N19O14 B162597 Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)- CAS No. 135705-19-0

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-

Cat. No. B162597
CAS RN: 135705-19-0
M. Wt: 1290.5 g/mol
InChI Key: ANVBLZDJWGEFNH-TVGOGCAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin is a peptide that plays a crucial role in the regulation of blood pressure, inflammation, and pain. It is a member of the kinin family of peptides, which are generated by the proteolytic cleavage of kininogens. Bradykinin is a potent vasodilator that acts by binding to specific receptors on the endothelial cells of blood vessels. It is also involved in the regulation of vascular permeability, leukocyte recruitment, and the release of cytokines and chemokines.

Mechanism Of Action

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, acts by binding to specific receptors on the endothelial cells of blood vessels. This binding leads to the activation of a signaling pathway that results in the release of nitric oxide and prostacyclin, which are potent vasodilators. Bradykinin also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. In addition, bradykinin stimulates the release of cytokines and chemokines, which further amplify the inflammatory response.
Biochemical and Physiological Effects:
Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has a wide range of biochemical and physiological effects. It is a potent vasodilator that can lower blood pressure and increase blood flow to tissues. It also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. Bradykinin can also stimulate the release of cytokines and chemokines, which further amplify the inflammatory response. In addition, bradykinin can induce pain by activating nociceptors in the peripheral nervous system.

Advantages And Limitations For Lab Experiments

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has several advantages for lab experiments. It is a synthetic peptide that can be easily prepared by solid-phase peptide synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, the use of bradykinin in lab experiments is limited by its potency and specificity. It is a highly potent peptide that can induce strong physiological responses at low concentrations. This can make it difficult to control the dose and duration of exposure in lab experiments. In addition, bradykinin is not highly specific for its receptors and can bind to other receptors with similar affinities.

Future Directions

There are several future directions for research on bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-. One area of interest is the development of new drugs that target the bradykinin receptors. These drugs could be used to treat a variety of conditions, including hypertension, inflammation, and pain. Another area of interest is the study of the interaction between bradykinin and its receptors at the molecular level. This could lead to a better understanding of the mechanism of action of bradykinin and the development of more specific drugs. Finally, there is a need for further research on the role of bradykinin in various physiological processes, including the regulation of blood pressure, inflammation, and pain. This could lead to the development of new therapeutic strategies for these conditions.

Synthesis Methods

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, is a synthetic peptide that can be prepared by solid-phase peptide synthesis. This method involves the stepwise assembly of amino acids on a solid support, using a series of chemical reactions to form peptide bonds. The final product is then cleaved from the solid support and purified by chromatography.

Scientific Research Applications

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has been used extensively in scientific research to study the mechanism of action of bradykinin and its effects on various physiological processes. It has been used to investigate the role of bradykinin in the regulation of blood pressure, inflammation, and pain. It has also been used to study the interaction of bradykinin with its receptors and to develop new drugs that target these receptors.

properties

CAS RN

135705-19-0

Product Name

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-

Molecular Formula

C59H91N19O14

Molecular Weight

1290.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C59H91N19O14/c1-33(2)26-41(49(84)73-40(56(91)92)20-12-24-68-59(64)65)74-51(86)43(28-36-16-8-5-9-17-36)75-52(87)44(32-79)76-50(85)42(27-35-14-6-4-7-15-35)71-47(82)30-69-53(88)46-29-37(81)31-78(46)55(90)45-21-13-25-77(45)54(89)39(19-11-23-67-58(62)63)72-48(83)38(70-34(3)80)18-10-22-66-57(60)61/h4-9,14-17,33,37-46,79,81H,10-13,18-32H2,1-3H3,(H,69,88)(H,70,80)(H,71,82)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,85)(H,91,92)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t37-,38-,39+,40+,41+,42+,43-,44+,45+,46+/m1/s1

InChI Key

ANVBLZDJWGEFNH-TVGOGCAISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C)O

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O

sequence

RRPXGFSFLR

synonyms

Ac-D-Arg(Hyp(3)-D-Phe(7)-Leu(8))-bradykinin
Ac-R4FL-bradykinin
acetyl-Arg-3-Hyp-7-Phe-8-Leu-bradykinin
bradykinin, acetyl-Arg-Hyp(3)-Phe(7)-Leu(8)-
bradykinin, acetyl-arginyl-4-hydroxyprolyl(3)-phenylalanyl(7)-leucyl(8)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.